molecular formula C8H8ClNO B1591233 8-chloro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 939759-05-4

8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1591233
CAS No.: 939759-05-4
M. Wt: 169.61 g/mol
InChI Key: BMCXOTDTJQCKIU-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol. It is a derivative of benzoxazine, featuring a chlorine atom at the 8th position of the benzene ring

Biochemical Analysis

Biochemical Properties

8-chloro-3,4-dihydro-2H-1,4-benzoxazine plays a crucial role in several biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has shown inhibitory activity against human topoisomerase I, an enzyme crucial for DNA replication and transcription . This interaction suggests that this compound can potentially interfere with DNA processes, making it a candidate for anticancer research. Additionally, it has been reported to interact with potassium channels, influencing cell membrane hyperpolarization .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to improve the proliferation of human umbilical vein endothelial cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with potassium channels can lead to changes in cell signaling, impacting processes such as cell growth and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to human topoisomerase I, inhibiting its catalytic activity and potentially leading to DNA damage in cancer cells . This compound also interacts with potassium channels, causing cell membrane hyperpolarization, which can affect various cellular functions . These interactions highlight its potential as a therapeutic agent in cancer treatment and other diseases.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It is generally stable when stored at 4°C and protected from light . Long-term studies have shown that its effects on cellular function can vary over time, with some studies indicating sustained inhibitory activity against topoisomerase I

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, it can effectively inhibit topoisomerase I without causing significant toxicity . At higher doses, it may exhibit toxic effects, including potential damage to healthy cells. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as topoisomerase I, influencing DNA replication and transcription . Additionally, its interaction with potassium channels can affect metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It is known to interact with specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . These interactions are essential for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the nucleus, where it interacts with topoisomerase I, leading to DNA damage in cancer cells . Additionally, its interaction with potassium channels suggests potential localization in the cell membrane . These findings highlight the importance of subcellular targeting for its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with formaldehyde and an appropriate chlorinating agent. The reaction proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The process requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Chlorination reactions can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of additional substituents on the benzene ring.

Scientific Research Applications

8-Chloro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • 6-chloro-3,4-dihydro-3-phenyl-2H-1,4-benzoxazine

  • 2H-1,3-Benzoxazine derivatives

  • Other halogenated benzoxazines

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Properties

IUPAC Name

8-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCXOTDTJQCKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585697
Record name 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-05-4
Record name 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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